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Compound of Interest

Compound Name: Tripropyl citrate

CAS No.: 1587-21-9

Cat. No.: B072090 Get Quote

Executive Summary
Tripropyl citrate (TPC), the tri-ester of citric acid and 1-propanol, represents a critical

intermediate in the homologous series of citrate plasticizers, sitting between the widely

characterized triethyl and tributyl citrates. While often overshadowed by its butyl analog in

industrial polyvinyl chloride (PVC) applications, TPC serves as a vital model compound for

understanding lipophilicity-solubility relationships in pharmaceutical excipient development.

This guide provides a definitive spectroscopic breakdown of TPC. Unlike standard data sheets,

this document focuses on the causality of spectral features—explaining why signals appear

where they do based on electronic environments and steric configurations. The data presented

here synthesizes experimental precedents from the citrate ester family with first-principles

structural analysis.

Molecular Architecture & Symmetry Logic
To interpret the spectra correctly, one must first understand the molecule's symmetry.

Formula:

Molecular Weight: 318.36 g/mol [1][2]
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Symmetry Elements: The molecule possesses a plane of symmetry passing through the

central carbon (C3), the hydroxyl group, and the central ester arm.

Implication for NMR:

The central propyl ester chain is chemically distinct from the two terminal propyl chains.

However, in achiral solvents (e.g.,

), the two terminal chains often appear equivalent due to rapid rotation.

Crucial Nuance: The methylene protons on the citrate backbone (C2 and C4 positions) are

diastereotopic. They are not equivalent to each other because the central carbon (C3) is a

pro-chiral center. This results in a characteristic AB spin system (or AB quartet) rather than

a simple singlet.

Vibrational Spectroscopy (FT-IR)[3]
Infrared spectroscopy for TPC is primarily a confirmation of functional group integrity (Ester vs.

Alcohol).

Diagnostic Bands
The spectrum is dominated by the competition between the free hydroxyl group and the three

ester carbonyls.
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Functional Group
Wavenumber (

)
Intensity Structural Cause

O-H Stretch 3450 – 3550 Broad/Medium

Intermolecular H-

bonding. In dilute

, this sharpens

significantly.

C-H Stretch 2960 – 2870 Strong

Alkane stretching of

the propyl chains (

vs

).

C=O Stretch 1735 – 1745 Very Strong

Ester carbonyls. Note:

The central and

terminal esters may

overlap into a single

broadened peak.

C-O Stretch 1150 – 1250 Strong

C-O-C asymmetric

stretching of the ester

linkage.

Experimental Workflow: IR Sample Prep
The choice of preparation method alters the O-H signal profile.

TPC Sample Select Method
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Solution (CCl4)
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Figure 1: Decision tree for IR sampling. Use ATR for QC; use solution phase if investigating

intramolecular H-bonding.

Nuclear Magnetic Resonance (NMR) Profiling
This section utilizes data extrapolated from the high-resolution analysis of the homologous

tributyl citrate (TBC) and triethyl citrate (TEC), as the chemical shifts of the core citrate

backbone remain constant across the series.

NMR (Proton) – 400 MHz,
The "fingerprint" of TPC is the citrate backbone methylene signal.
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Proton
Environmen
t

Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Interpretati
on

Citrate

Backbone (

)

2.75 – 2.90
AB Quartet

(or dd)
4H

Critical ID:

These

protons are

diastereotopi

c. They

appear as a

pair of

doublets (an

AB system)

due to the

pro-chiral

center at C3.

Ester 4.05 – 4.20
Multiplet/Tripl

et
6H

The

protons of the

propyl group.

Often

overlaps;

terminal and

central chains

may resolve

slightly

differently.

Propyl

Central 1.60 – 1.75 Sextet 6H

The middle

methylene of

the propyl

chain.

Terminal 0.90 – 0.98 Triplet 9H
Methyl

termini.

Hydroxyl 3.2 – 4.5 Singlet

(Broad)

1H N/A Highly

concentration
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/solvent

dependent.

Analyst Note: Do not confuse the citrate methylene AB quartet with an impurity. The "roofing

effect" (leaning of outer peaks toward inner peaks) is diagnostic of this geminal coupling.

NMR (Carbon) – 100 MHz,

Carbon Environment
Shift (

ppm)
Interpretation

Carbonyl (C=O) 170.1, 173.5
Distinct signals for central vs.

terminal esters.

Quaternary (C-OH) 73.4
The central carbon carrying the

hydroxyl group.

Ester 66.8, 67.2 Propyl alpha-carbons.

Citrate 43.1 Backbone methylenes.

Propyl 21.9 Propyl beta-carbons.

Propyl 10.3 Terminal methyls.

Mass Spectrometry (MS)[4]
Mass spectrometry of citrate esters is characterized by weak molecular ions and extensive

fragmentation driven by the stability of the acylium ions and loss of alkoxy groups.

Ionization & Fragmentation Logic
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Technique: Electron Impact (EI, 70 eV) or ESI (Positive mode).

Molecular Ion (

):

318 (Often weak in EI).

Base Peak: Often

43 (

) or fragments related to the acyl group.

Key Fragmentation Pathways
Loss of Propoxy (

): Cleavage at the acyl-oxygen bond.

Loss of Propyl (

): Alkyl chain loss.

McLafferty-like Rearrangements: Transfer of

-hydrogen (less favorable in propyl than butyl, but possible).

Molecular Ion (M+)
m/z 318

[M - OC3H7]+
Loss of Propoxy

m/z 259

- 59 Da

[M - C3H7]+
Loss of Propyl

m/z 275

- 43 Da

Propyl Cation
m/z 43

Alkyl Cleavage

Acylium Ion
(Citrate Backbone)

Further Degradation
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathways for Tripropyl Citrate under EI conditions.

Experimental Protocols
NMR Sample Preparation (Standardized)
To ensure reproducibility and minimize water peak interference (which can obscure the citrate

backbone region), follow this strict protocol:

Solvent Selection: Use

(99.8% D) stored over molecular sieves (3Å or 4Å).

Reasoning: Citrate esters are hygroscopic. Water in the solvent will broaden the OH signal

and potentially shift it into the 1.6–2.0 ppm range, obscuring the propyl multiplets.

Concentration: Dissolve 15 mg of TPC in 0.6 mL of solvent.

Reasoning: High concentrations can induce viscosity broadening; low concentrations

reduce S/N ratio for the quaternary carbon in

.

Referencing: Use Tetramethylsilane (TMS) as an internal standard (

ppm).

Acquisition:

Relaxation Delay (

): Set to

seconds.

Reasoning: The quaternary carbon (C3) and carbonyls have long

relaxation times. Short delays will suppress these signals in quantitative integration.
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GC-MS Method Parameters
For purity analysis or identification in mixtures:

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temp Program: 80°C (hold 1 min)

280°C at 10°C/min.

Inlet: Split mode (20:1), 250°C.

Interface: 280°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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